molecular formula C12H14N4O2S2 B2588629 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine CAS No. 496777-51-6

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No.: B2588629
CAS No.: 496777-51-6
M. Wt: 310.39
InChI Key: IKCVVSBFCOBOER-UHFFFAOYSA-N
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Description

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperazine ring, which is further substituted with a thienylsulfonyl group

Scientific Research Applications

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative, followed by the introduction of a thienylsulfonyl group. One common method involves the use of thiophene-2-sulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine-pyrimidine derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperazine-pyrimidine compounds, and various substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine
  • 2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene

Uniqueness

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the thienylsulfonyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCVVSBFCOBOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348064
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496777-51-6
Record name 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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